molecular formula C13H16N2O3S B12663798 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate CAS No. 183136-05-2

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate

Katalognummer: B12663798
CAS-Nummer: 183136-05-2
Molekulargewicht: 280.34 g/mol
InChI-Schlüssel: BEOYBNKXIOHHHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an intermediate, which is then reacted with N-propylamine to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the death of the bacterial cells.

Vergleich Mit ähnlichen Verbindungen

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Eigenschaften

CAS-Nummer

183136-05-2

Molekularformel

C13H16N2O3S

Molekulargewicht

280.34 g/mol

IUPAC-Name

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate

InChI

InChI=1S/C13H16N2O3S/c1-2-7-14-13(17)18-9-8-15-12(16)10-5-3-4-6-11(10)19-15/h3-6H,2,7-9H2,1H3,(H,14,17)

InChI-Schlüssel

BEOYBNKXIOHHHH-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)OCCN1C(=O)C2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.